molecular formula C13H16Cl2N2O2 B3848411 N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide

N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide

Cat. No. B3848411
M. Wt: 303.18 g/mol
InChI Key: LEWOCOSQTPZIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide, also known as A22, is a small molecule inhibitor that targets bacterial cell division protein FtsZ. This compound has gained significant attention in recent years due to its potential as a novel antibacterial agent.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide involves targeting the bacterial cell division protein FtsZ. FtsZ is essential for bacterial cell division, and inhibition of this protein leads to the formation of abnormal cell structures and ultimately cell death. N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide binds to the FtsZ protein and disrupts its function, leading to inhibition of bacterial cell division.
Biochemical and Physiological Effects
Studies have shown that N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has low toxicity and does not affect mammalian cells. This makes it a promising candidate for the development of new antibacterial agents. In addition, N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been found to have a synergistic effect when combined with other antibiotics, such as penicillin and vancomycin.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is its ability to inhibit the growth of antibiotic-resistant bacteria. This makes it a promising candidate for the development of new antibiotics. However, one of the limitations of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is that it is not effective against all bacterial species. Further research is needed to fully understand the spectrum of activity of this compound.

Future Directions

There are several future directions for the development of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide as a novel antibacterial agent. One direction is the optimization of the compound's structure to improve its efficacy and reduce toxicity. Another direction is the development of new formulations of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide, such as nanoparticles or liposomes, to improve its delivery to bacterial cells. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide and its potential as a therapeutic agent for bacterial infections.
Conclusion
N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide is a promising candidate for the development of new antibiotics due to its ability to inhibit the growth of antibiotic-resistant bacteria. The compound's low toxicity and synergistic effect with other antibiotics make it an attractive option for the treatment of bacterial infections. Further research is needed to fully understand the spectrum of activity of N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide and its potential as a therapeutic agent for bacterial infections.

Scientific Research Applications

N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been extensively studied for its antibacterial properties. It has been shown to inhibit the growth of a wide range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. In addition, N-(tert-butyl)-N'-(2,4-dichlorobenzyl)ethanediamide has been found to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-13(2,3)17-12(19)11(18)16-7-8-4-5-9(14)6-10(8)15/h4-6H,7H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWOCOSQTPZIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-tert-butyl-N-[(2,4-dichlorophenyl)methyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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